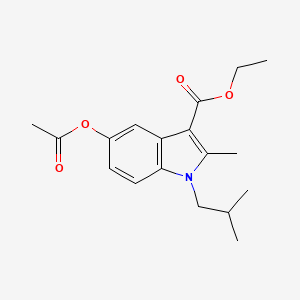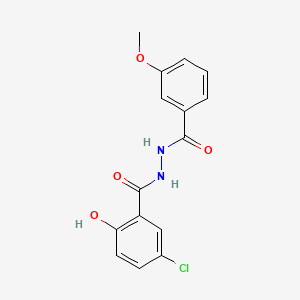![molecular formula C20H18FNO B5879944 N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, also known as FBA, is a chemical compound that is commonly used in scientific research. It is a small molecule that can be easily synthesized and has a range of potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is not fully understood, but it is believed to involve the inhibition of histone deacetylases. This inhibition leads to changes in gene expression and cell signaling, which can ultimately result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting cell signaling pathways. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been shown to inhibit the growth and proliferation of cancer cells, and to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its ease of synthesis. It is a relatively simple molecule that can be synthesized using a variety of methods. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline is also readily available from commercial suppliers. However, one of the main limitations of using N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in lab experiments is its potential toxicity. It is important to use caution when handling N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline, as it can be harmful if ingested or inhaled.
将来の方向性
There are many potential future directions for research involving N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline. One area of interest is the development of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline derivatives with improved potency and selectivity. Another area of interest is the study of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline in combination with other drugs, such as chemotherapy agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline and its potential applications in the treatment of cancer and other diseases.
合成法
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-fluorobenzyl alcohol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction produces 4-[(2-fluorobenzyl)oxy]benzyl bromide, which can then be reacted with aniline in the presence of a palladium catalyst to yield N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline.
科学的研究の応用
N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as histone deacetylases, which play a role in gene expression and cell signaling. N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-20-9-5-4-6-17(20)15-23-19-12-10-16(11-13-19)14-22-18-7-2-1-3-8-18/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQCBQKAKTKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)



